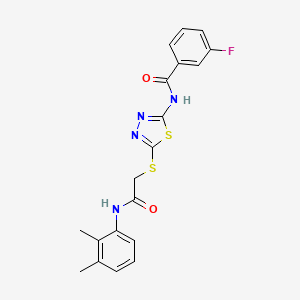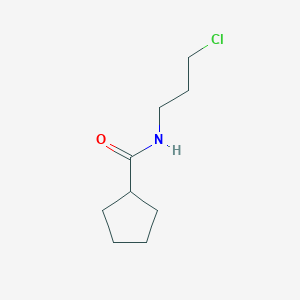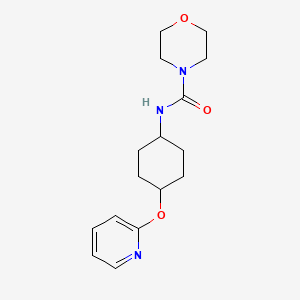![molecular formula C20H20N4OS B2512358 N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide CAS No. 892438-43-6](/img/structure/B2512358.png)
N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide is a compound that has been extensively studied in scientific research. It is a thioacetamide derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis of Heterocycles
A study by Gesmundo et al. (2015) presents a direct catalytic synthesis approach for γ-lactams and pyrrolidines from alkenes and activated unsaturated amides or protected unsaturated amines. This method employs a mesityl acridinium single electron photooxidant and a thiophenol cocatalyst under irradiation to forge these important classes of heterocycles with complete regiocontrol, suggesting a potential pathway for the synthesis of related compounds utilizing N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide as a precursor or intermediate (Gesmundo, Grandjean, & Nicewicz, 2015).
Antimicrobial Activity
The work by Fahim and Ismael (2019) investigates the synthesis and antimicrobial activity of novel sulphonamide derivatives, highlighting the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles. This research suggests potential antimicrobial applications for compounds synthesized through similar pathways, including those related to N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide, demonstrating good antimicrobial activity against various strains (Fahim & Ismael, 2019).
Enzyme Mimicry for Organic Transformations
Panda et al. (2008) describe high-spin iron(III) complexes that mimic the intradiol catechol dioxygenase enzyme, utilizing a facially bound [N2O] ligand for intradiol catechol cleavage. This study illustrates the potential of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in catalyzing similar oxidative transformations, contributing to synthetic applications in organic chemistry (Panda, John, Shaikh, & Ghosh, 2008).
Synthesis of Pyridine Derivatives with Insecticidal Activity
Research by Fadda et al. (2017) on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal activity against Spodoptera littoralis suggests another avenue for the application of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide. By utilizing it as a precursor or analog, similar compounds with potential insecticidal properties can be developed, targeting agricultural pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Catalytic Applications in Organic Synthesis
Tulloch et al. (2001) explore the structural diversity in pyridine N-functionalized carbene copper(I) complexes, which are excellent catalysts for the Heck arylation. This research points to potential catalytic uses of N-mesityl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide in facilitating similar organic transformations, enhancing the efficiency of synthetic processes in medicinal chemistry and materials science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).
Eigenschaften
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13-10-14(2)20(15(3)11-13)22-18(25)12-26-19-8-7-17(23-24-19)16-6-4-5-9-21-16/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVANZBUHOCSXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Pyridin-2-YL)pyridazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512275.png)
![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)
![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512281.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)